8,8'-Bieckol
Description
Contextualization within Phlorotannin Chemistry and Natural Products Research
8,8'-Bieckol is a member of the phlorotannin class of polyphenolic compounds, which are secondary metabolites found primarily in brown algae (Phaeophyceae). semanticscholar.org Phlorotannins are polymers of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) and are categorized based on the linkages between these monomer units. researchgate.net this compound is specifically classified as an eckol-type phlorotannin, characterized by a dibenzodioxin linkage. molbase.commdpi.com The study of natural products like this compound is a significant area of research, driven by the potential discovery of novel chemical structures with valuable biological activities. nih.gov
Significance of this compound in Marine Algal Metabolite Studies
The investigation of marine algal metabolites has gained considerable traction due to the unique and diverse chemical structures these organisms produce. semanticscholar.org Brown algae, in particular, are a rich source of phlorotannins, which can constitute a significant portion of their dry weight. mdpi.com this compound is of particular interest due to its complex structure and notable presence in several species of brown algae. semanticscholar.orgwikipedia.org Its unique chemical architecture, consisting of eight phloroglucinol units, contributes to its distinct biological properties. The study of this compound and related phlorotannins provides insight into the chemical ecology of marine algae and their potential applications. si.edu
Overview of Current Research Landscape and Academic Gaps
Current research on this compound has primarily focused on its isolation, structural elucidation, and a range of biological activities. Studies have identified this compound in various brown algal species and have begun to explore its potential as an antioxidant and anti-inflammatory agent. jst.go.jppreprints.org However, there are still significant gaps in the academic landscape. While in vitro studies have demonstrated promising results, more in vivo research and clinical trials are needed to fully understand its therapeutic potential. nih.govclinicaltrials.gov Furthermore, the complete biosynthesis pathway of this compound has yet to be fully elucidated, and the total synthesis of this complex molecule remains a challenge for chemists. vulcanchem.com Addressing these knowledge gaps is crucial for the future development and application of this marine-derived compound.
Properties
CAS No. |
89445-12-5 |
|---|---|
Molecular Formula |
C36H22O18 |
Molecular Weight |
742.5 g/mol |
IUPAC Name |
9-(3,5-dihydroxyphenoxy)-2-[9-(3,5-dihydroxyphenoxy)-1,3,6,8-tetrahydroxydibenzo-p-dioxin-2-yl]dibenzo-p-dioxin-1,3,6,8-tetrol |
InChI |
InChI=1S/C36H22O18/c37-11-1-12(38)4-15(3-11)49-29-19(43)7-21(45)31-35(29)53-33-23(51-31)9-17(41)25(27(33)47)26-18(42)10-24-34(28(26)48)54-36-30(20(44)8-22(46)32(36)52-24)50-16-5-13(39)2-14(40)6-16/h1-10,37-48H |
InChI Key |
FHYNTHBAMAEFJB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C(C(=C4O)C5=C(C6=C(C=C5O)OC7=C(O6)C(=C(C=C7O)O)OC8=CC(=CC(=C8)O)O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C(C(=C4O)C5=C(C6=C(C=C5O)OC7=C(O6)C(=C(C=C7O)O)OC8=CC(=CC(=C8)O)O)O)O)O)O)O |
Other CAS No. |
89445-12-5 |
Synonyms |
8,8'-bieckol |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of 8,8 Bieckol
Advanced Extraction Techniques from Algal Biomass
The initial and critical step in obtaining 8,8'-Bieckol is its extraction from brown seaweeds, with species such as Ecklonia cava and Ecklonia kurome being prominent sources. semanticscholar.orgwikipedia.org The selection and optimization of the extraction method are paramount to maximizing yield and preserving the compound's integrity.
Solvent-based Extraction Optimization
Conventional solvent extraction remains a widely used method for isolating phlorotannins. nih.gov The efficiency of this process is heavily influenced by the choice of solvent, temperature, and extraction duration.
Organic solvents like methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and acetone (B3395972) are commonly employed. doi.orgnih.gov Studies have shown that aqueous mixtures of these solvents often yield better results than their pure forms. For instance, a 70% ethanol solution has been effectively used for the extraction of phlorotannins from Ecklonia cava. mdpi.com The addition of water to organic solvents creates a more polar medium, which can enhance the extraction of phenolic compounds. frontiersin.org In one study, an ethanol-water mixture was found to drastically improve the yield of dieckol (B191000), a related phlorotannin, from Ecklonia cava. frontiersin.org
Temperature is another critical parameter. While higher temperatures can increase extraction efficiency, they also pose a risk of thermal degradation to labile compounds like phlorotannins. nih.gov Room temperature extractions are often preferred to minimize this degradation. For example, a representative protocol for extracting phlorotannins from Ecklonia cava involves a triple extraction with 80% methanol at room temperature.
The optimization of these parameters is often achieved using statistical methods like Response Surface Methodology (RSM), which helps in identifying the ideal conditions for maximizing the yield of the target compound. frontiersin.orgresearchgate.net
| Parameter | Condition | Rationale/Observation | Source |
|---|---|---|---|
| Solvent | Aqueous methanol or ethanol | Methanol's polarity is effective for disrupting algal cell walls and solubilizing phlorotannins. Aqueous mixtures enhance extraction efficiency. | frontiersin.org |
| Temperature | Room Temperature | Minimizes thermal degradation of the heat-sensitive phenolic groups in this compound. | |
| Solvent Concentration | 70-80% | Optimizes phlorotannin solubility while reducing the co-extraction of undesirable compounds like polysaccharides. | mdpi.com |
Emerging Green Extraction Methods
In a move towards more sustainable and environmentally friendly practices, several innovative "green" extraction techniques are being explored for phlorotannins. ifremer.fr These methods aim to reduce the reliance on toxic organic solvents and minimize energy consumption.
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), utilizes solvents at elevated temperatures and pressures. mdpi.comcsic.es This technique has been shown to be effective in extracting phenolic compounds from algae. csic.es Studies on Saccharina latissima demonstrated that PLE using water at 80°C significantly increased the total phenolic content compared to conventional methods. mdpi.com
Microwave-Assisted Extraction (MAE) is another promising green technique that uses microwave energy to heat the solvent and biomass, accelerating the extraction process. mdpi.com Optimized MAE of Saccharina latissima using 2% ethanol in water at 80°C resulted in a substantial increase in extract yield and total phenolic content. mdpi.com
Ultrasonic-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse and disrupt the algal cell walls, enhancing the release of intracellular compounds. nih.gov This method is particularly suitable for extracting thermolabile substances like phlorotannins as it can be performed at lower temperatures. nih.gov
Natural Deep Eutectic Solvents (NADES) are emerging as a green alternative to conventional organic solvents. nih.govnih.gov These solvents are mixtures of natural compounds like choline (B1196258) chloride and lactic acid. nih.govnih.gov A NADES-based UAE procedure was developed for extracting phlorotannins from Fucus vesiculosus, demonstrating high efficiency. nih.gov
| Method | Principle | Advantages | Source |
|---|---|---|---|
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperature and pressure. | Reduced solvent consumption and extraction time. | mdpi.comcsic.es |
| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy for rapid heating. | Increased yield and reduced extraction time. | mdpi.com |
| Ultrasonic-Assisted Extraction (UAE) | Employs ultrasonic waves to disrupt cell walls. | Suitable for heat-sensitive compounds, energy-efficient. | nih.gov |
| Natural Deep Eutectic Solvents (NADES) | Uses mixtures of natural compounds as solvents. | Environmentally friendly, non-toxic. | nih.govnih.gov |
Fractionation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a series of fractionation and purification steps are necessary to isolate this compound.
Chromatographic Separation Techniques
Chromatography is the cornerstone of purification for phlorotannins. nih.gov Various chromatographic methods are employed, often in combination, to achieve high purity.
Column Chromatography: The crude extract is often first subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20. chemfaces.comnih.gov This step separates the extract into fractions based on polarity. For instance, a diethyl ether fraction of a methanol extract from Ecklonia cava was found to be rich in phlorotannins and was further purified using this method. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification and quantification of this compound. Reversed-phase columns, such as C18, are commonly used with a gradient elution of methanol or acetonitrile (B52724) in water. Detection is typically performed using a UV detector at a wavelength of around 230 nm.
Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb phlorotannins. mdpi.commedchemexpress.com It has been successfully used for the one-step preparative isolation and purification of phlorotannins from Ecklonia cava. mdpi.commedchemexpress.com A two-phase solvent system, such as water/ethyl acetate/methanol/n-hexane, is employed for separation. mdpi.com
Preparative Scale Purification Protocols
For obtaining larger quantities of this compound for further studies, preparative scale purification is necessary. This typically involves a multi-step process.
A common protocol begins with solvent partitioning of the crude extract. The aqueous residue of a methanol extract is partitioned with ethyl acetate, which enriches the phlorotannin content in the ethyl acetate layer. This enriched fraction is then subjected to column chromatography on silica gel or Sephadex LH-20. chemfaces.comnih.gov The resulting fractions are monitored by thin-layer chromatography (TLC). Finally, the fractions containing this compound are pooled and purified to homogeneity using preparative HPLC on a C18 column.
Spectroscopic and Spectrometric Approaches for Structural Confirmation
Once isolated, the definitive identification of this compound requires a combination of spectroscopic and spectrometric techniques to confirm its chemical structure. chemfaces.comadelaide.edu.au
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed structure of this compound. The ¹H NMR spectrum typically shows signals for aromatic protons in the region of δ 5.8–6.3 ppm and phenolic hydroxyl groups between δ 8.9–9.5 ppm. The ¹³C NMR spectrum displays signals for the aromatic carbons in the range of δ 94–162 ppm. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are also employed to establish the connectivity between protons and carbons. bmrb.io
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. chemfaces.com Electrospray ionization (ESI) is a common ionization technique used for phlorotannins. The molecular ion peak for this compound is observed at an m/z corresponding to its molecular formula, C₃₆H₂₂O₁₈. wikipedia.org High-resolution mass spectrometry (HRMS) provides a more precise mass measurement, further confirming the elemental composition. adelaide.edu.au
| Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR (in DMSO-d₆) | Aromatic protons: δ 5.8–6.3 ppm; Phenolic -OH groups: δ 8.9–9.5 ppm | |
| ¹³C NMR | Aromatic carbons: δ 94–162 ppm | |
| ESI-MS | Confirms the molecular weight corresponding to the formula C₃₆H₂₂O₁₈. | wikipedia.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. chemfaces.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Both ¹H and ¹³C NMR are utilized to piece together the structure. nih.gov In one analysis, the ¹H NMR spectrum of a related compound, pyrogallol-phloroglucinol-6,6'-bieckol, showed fifteen aromatic protons and fifteen phenolic hydroxyl protons, with resonance signals for phlorotannins appearing in the range of δ 5.8-6.3. nih.gov The ¹³C NMR data for the same compound indicated the presence of eight phloroglucinol (B13840) units, with signals corresponding to fifteen non-substituted and thirty-three oxygen-bearing aromatic carbons. nih.gov For this compound itself, key spectral features in ¹H NMR (conducted in DMSO-d₆) include signals between δ 5.8–6.3 ppm, which are characteristic of aromatic protons, and between δ 8.9–9.5 ppm, corresponding to phenolic -OH groups. The ¹³C NMR spectrum shows aromatic carbons in the δ 94–162 ppm range. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are also invaluable for establishing the connectivity between different atoms within the molecule. nmrdb.org
Table 1: ¹H and ¹³C NMR Spectral Data for a Related Phlorotannin
| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Aromatic Protons | 5.8 - 6.3 | - |
| Phenolic -OH Groups | 8.9 - 9.5 | - |
| Aromatic Carbons | - | 94 - 162 |
| C-5''' | - | 159.3 |
| C-1'''' | - | 154.0 |
| Data derived from analyses of related phlorotannin structures. nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. chemfaces.comnih.gov This technique ionizes the molecule and then measures its mass-to-charge ratio.
High-resolution electrospray ionization mass spectrometry (ESI-MS) is commonly used and can confirm the molecular formula of related phlorotannins. nih.gov For instance, the molecular ion of pyrogallol-phloroglucinol-6,6'-bieckol was detected at an m/z of 973 in the negative ESI-MS mode, which corresponds to the molecular formula C₄₈H₃₀O₂₃. nih.gov In another example, high-resolution ESI-MS confirmed the molecular formula of a compound as C₄₈H₃₀O₂₃. Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, allowing for the analysis of complex mixtures of phlorotannins. researchgate.netkoreamed.org
Table 2: Mass Spectrometry Data for Related Phlorotannins
| Compound | Ionization Mode | Molecular Ion Peak (m/z) | Corresponding Molecular Formula |
| Pyrogallol-phloroglucinol-6,6'-bieckol | Negative ESI-MS | 973 | C₄₈H₃₀O₂₃ |
| Unspecified Phlorotannin | Positive ESI-MS | 973 [M+H]⁺ | C₄₈H₃₀O₂₃ |
| Data from analyses of similar phlorotannin compounds. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule. nih.gov This method measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. vscht.cz
The IR spectrum of a compound like this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) and aromatic (C-H and C=C) functional groups. msu.edu The O-H stretching vibrations of the phenolic groups typically appear as a broad band in the region of 3200-3600 cm⁻¹. researchgate.netlibretexts.org Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to bands in the 1400-1600 cm⁻¹ region. msu.edulibretexts.org The region from 1450 to 600 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule. msu.edu
Table 3: General IR Absorption Ranges for Functional Groups in Phlorotannins
| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) |
| Phenolic O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| General absorption ranges for common functional groups. msu.eduresearchgate.netlibretexts.org |
Electron Spin Resonance (ESR) Spectrometry in Radical Scavenging Assessments
Electron Spin Resonance (ESR) spectrometry, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used to study chemical species with unpaired electrons, such as free radicals. libretexts.org This method is instrumental in assessing the radical scavenging ability of compounds like this compound. chemfaces.com
ESR spin trapping is a sensitive and direct method for monitoring reactive species. nih.gov Studies on related phlorotannins, such as 6,6'-Bieckol (B1222037) and pyrogallol-phloroglucinol-6,6'-bieckol, have utilized ESR to measure their scavenging activities against various radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, alkyl, and superoxide (B77818) radicals. chemfaces.comnih.govebi.ac.uk For example, the IC₅₀ values for the scavenging activity of pyrogallol-phloroglucinol-6,6'-bieckol against DPPH, alkyl, hydroxyl, and superoxide radicals were determined to be 0.90, 2.54, 62.93, and 109.05 µM, respectively. nih.gov These assessments provide quantitative data on the antioxidant potential of these compounds.
Table 4: IC₅₀ Values of a Related Phlorotannin against Various Radicals
| Radical | IC₅₀ (µM) |
| DPPH | 0.90 |
| Alkyl | 2.54 |
| Hydroxyl | 62.93 |
| Superoxide | 109.05 |
| Data for pyrogallol-phloroglucinol-6,6'-bieckol. nih.gov |
Biosynthetic Pathways and Regulation of 8,8 Bieckol Production
The synthesis of 8,8'-Bieckol, a complex phlorotannin found in brown algae, is an intricate process that begins with simple precursors and is heavily influenced by the alga's interaction with its environment. This section details the metabolic journey from basic molecules to the final polymeric structure and the factors governing its production.
Mechanistic Investigations of 8,8 Bieckol S Biological Activities Non Clinical Focus
Modulation of Cellular Signaling Pathways
8,8'-Bieckol has been shown to exert its influence by intervening in critical cellular signaling cascades. This modulation is central to its observed anti-inflammatory and metabolic regulatory properties in preclinical models.
Regulation of NF-κB and MAPK Pathways (e.g., p38, JNK, ERK)
A significant aspect of this compound's mechanism of action is its anti-inflammatory activity, which involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The NF-κB family of transcription factors is a crucial regulator of genes involved in immune and inflammatory responses. researchgate.net In its inactive state, NF-κB is held in the cytoplasm; upon activation by stimuli like lipopolysaccharides (LPS), it translocates to the nucleus to initiate the transcription of pro-inflammatory genes. researchgate.net
Studies have demonstrated that this compound possesses anti-inflammatory properties associated with the negative regulation of the NF-κB pathway. researchgate.net This leads to the suppression of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6) in LPS-stimulated macrophage cells. researchgate.net The MAPK pathways, which include p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinases (ERK), are also pivotal in transmitting external signals to the cellular nucleus to control processes like inflammation and apoptosis. researchgate.net Research indicates that the anti-inflammatory and neuroprotective effects of phlorotannins, including this compound, are linked to the regulation of the JNK and NF-κB signaling pathways. frontiersin.org
Influence on PI3K/Akt/GSK-3β Signaling Cascades
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling cascade is a vital pathway that governs numerous cellular functions, including cell growth, proliferation, and survival. uni-halle.de Dysregulation of this pathway is implicated in various pathologies. Marine polyphenols, including this compound, have been identified as potential modulators of this cascade. uni-halle.dechemfaces.com
While research has more explicitly detailed the role of the related compound dieckol (B191000) in activating the PI3K/Akt pathway and subsequently inhibiting GSK-3β, studies have consistently included this compound in investigations of phlorotannins' neuroprotective effects, suggesting its relevance to this signaling axis. frontiersin.orgnih.gov For instance, network pharmacology and molecular docking analyses have pointed towards the PI3K/Akt signaling pathway as a key target for marine polyphenols like this compound in the context of Alzheimer's disease prevention. uni-halle.de
Effects on Cellular Gene Expression Profiles (e.g., PPARγ, C/EBPα, SREBP-1c)
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is governed by a complex network of transcription factors, including Peroxisome Proliferator-Activated Receptor γ (PPARγ), CCAAT/enhancer-binding protein α (C/EBPα), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). mdpi.commdpi.com PPARγ is considered a master regulator of this process. mdpi.com
In a study investigating the anti-obesity effects of five different phlorotannins isolated from the brown alga Eisenia bicyclis, this compound was evaluated for its ability to inhibit the differentiation of 3T3-L1 adipocytes. ekosfop.or.kr The study measured the expression of key adipogenic genes, including PPARγ, C/EBPα, and SREBP-1c. ekosfop.or.kr While the related compound 6,6'-Bieckol (B1222037) showed the most pronounced effect in decreasing the expression of these transcription factors, the research confirmed that this compound was an active compound tested in this context. ekosfop.or.kr Further supporting this, other studies have noted that this compound has demonstrated effects in reducing obesity in 3T3-L1 preadipocytes.
Enzymatic Inhibition and Receptor Interaction Studies
This compound has been identified as a potent inhibitor of several key enzymes involved in viral infections and neurodegenerative disorders. Kinetic and in silico studies have provided detailed insights into its inhibitory mechanisms.
Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase, Proteases, SARS-CoV-2 Mpro)
This compound has demonstrated significant inhibitory activity against enzymes crucial for the replication of the human immunodeficiency virus type 1 (HIV-1). ekosfop.or.kr It exhibits potent inhibition of HIV-1 reverse transcriptase (RT), the enzyme that transcribes viral RNA into DNA. ekosfop.or.kr Its inhibitory activity against HIV-1 RT was found to be comparable to that of nevirapine, a clinically used non-nucleoside RT inhibitor. ekosfop.or.kr In contrast, its inhibitory effect on HIV-1 protease, another essential viral enzyme, was considerably weaker. ekosfop.or.kr
Enzyme kinetic assays revealed that this compound inhibits the RNA-dependent DNA polymerase activity of HIV-1 RT in a non-competitive manner with respect to the dUTP/dTTP substrate. ekosfop.or.kr Furthermore, with the homopolymeric template/primer (rA)n(dT)15, it displayed an uncompetitive type of inhibition. ekosfop.or.kr
More recently, computational studies have explored the potential of this compound as an inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. Mpro is a cysteine protease essential for viral replication, making it a prime drug target. In a virtual screening of a library of marine natural products, this compound was identified as a potential inhibitor of SARS-CoV-2 Mpro, exhibiting favorable binding energy scores in docking simulations.
Table 1: Inhibitory Activity of this compound against Viral Enzymes
| Target Enzyme | Virus | Inhibitory Concentration (IC₅₀) | Kinetic Mechanism of Inhibition | Source(s) |
|---|---|---|---|---|
| Reverse Transcriptase (RT) | HIV-1 | 0.51 µM | Non-competitive (vs. dUTP/dTTP), Uncompetitive (vs. template/primer) | ekosfop.or.kr,,, |
| Protease | HIV-1 | 81.5 µM | Not specified | |
| Main Protease (Mpro) | SARS-CoV-2 | Binding Energy Score: -13.7 (Pharmit) | Not applicable (In Silico Study) |
Cholinesterase (AChE) and β-Secretase (BACE1) Inhibition Mechanisms
This compound has been identified as a dual inhibitor of two key enzymes implicated in the pathology of Alzheimer's disease: acetylcholinesterase (AChE) and β-secretase (BACE1). AChE is the enzyme that degrades the neurotransmitter acetylcholine, while BACE1 is involved in the production of neurotoxic β-amyloid (Aβ) peptides.
In vitro studies have shown that this compound potently inhibits both enzymes. It demonstrated the most effective inhibitory action against both BACE1 and AChE among several tested phlorotannins, with IC₅₀ values of 1.62 µM and 4.59 µM, respectively.
Kinetic analyses revealed different mechanisms of inhibition for each enzyme. This compound acts as a non-competitive inhibitor of BACE1, suggesting it binds to a site other than the enzyme's active site. In contrast, it inhibits AChE in a competitive fashion. In silico docking simulations have provided further insight into these interactions at a molecular level. The analysis showed that this compound can form four hydrogen bonds with BACE1 residues, specifically with LYS107, GLY230, THR231, and SER325, which contributes to its inhibitory action.
Table 2: Inhibitory Activity of this compound against AD-Related Enzymes
| Target Enzyme | Abbreviation | Inhibitory Concentration (IC₅₀) | Kinetic Mechanism of Inhibition | Source(s) |
|---|---|---|---|---|
| Acetylcholinesterase | AChE | 4.59 µM | Competitive | , |
| β-Secretase 1 | BACE1 | 1.62 µM | Non-competitive | ,, |
Matrix Metalloproteinase (MMP) and Hyaluronidase (B3051955) Modulation
This compound has demonstrated notable inhibitory effects on enzymes that degrade the extracellular matrix, specifically matrix metalloproteinases (MMPs) and hyaluronidase. Research indicates that this compound is a potent inhibitor of hyaluronidase, an enzyme involved in the breakdown of hyaluronic acid, a key component of the extracellular matrix. researchgate.netmedipol.edu.trnih.gov
In a comparative study, this compound exhibited the strongest inhibitory activity against hyaluronidase among several other phlorotannins, including eckol (B1671088), dieckol, and phlorofucofuroeckol A. researchgate.netmedipol.edu.tr Its efficacy surpassed that of well-known inhibitors like epigallocatechin gallate (EGCG) and sodium cromoglycate. researchgate.netmedipol.edu.tr Mechanistically, this compound acts as a competitive inhibitor of hyaluronidase. researchgate.net The presence of multiple hydroxyl groups on the phlorotannin structure is believed to be crucial for this inhibitory action. nih.gov
While direct studies on this compound's effect on specific MMPs are less detailed, related phlorotannins like 6,6'-bieckol have been shown to inhibit MMP-1, MMP-2, MMP-3, and MMP-9. chemfaces.comresearchgate.net This inhibition is often linked to the downregulation of signaling pathways such as NF-κB and MAPK/AP-1, which are involved in the expression of these enzymes. chemfaces.comresearchgate.net Given the structural similarities, it is plausible that this compound employs similar mechanisms to modulate MMP activity. The chelation of zinc ions in the active site of MMPs is a common inhibitory mechanism for many natural polyphenols and represents a likely mode of action for this compound as well. nih.govdovepress.com
Table 1: Hyaluronidase Inhibition by this compound and Other Compounds
Other Enzyme-Target Interactions
Beyond its effects on MMPs and hyaluronidase, this compound has been shown to interact with and inhibit other key enzymes, particularly those implicated in neurodegenerative diseases. In vitro studies have identified this compound as a potent dual inhibitor of β-secretase (BACE1) and acetylcholinesterase (AChE), two primary targets in the management of Alzheimer's disease. nih.govresearchgate.net
Research has demonstrated that this compound exhibits the most potent inhibitory activity against both BACE1 and AChE when compared to other phlorotannins like eckol and dieckol. nih.gov Kinetic analyses have revealed that this compound acts as a non-competitive inhibitor of BACE1 and a competitive inhibitor of AChE. nih.govresearchgate.net
In silico docking studies have provided further insight into these interactions. For the this compound–BACE1 complex, hydrogen bonds are formed with key amino acid residues, playing a significant role in the enzyme's inhibition. nih.gov Similarly, the inhibitory effect on AChE is attributed to hydrogen bonding within the enzyme's active site. nih.gov These findings highlight the potential of this compound to interact with multiple enzymatic targets, suggesting a broader range of biological activities.
Table 2: Inhibition of BACE1 and AChE by Phlorotannins
Reactive Oxygen Species Scavenging and Redox Modulation Mechanisms
Direct Radical Scavenging Mechanisms (e.g., DPPH, Hydroxyl, Superoxide)
This compound demonstrates significant antioxidant activity through its ability to directly scavenge various reactive oxygen species (ROS). This capacity is largely attributed to the numerous hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals. nih.govmdpi.com
The radical scavenging potential of this compound and related phlorotannins has been evaluated using several in vitro assays. One of the most common is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.gov Phlorotannins, including this compound, have shown excellent free-radical scavenging activity in this assay, often superior to well-known antioxidants. koreascience.kr
Furthermore, studies utilizing electron spin resonance (ESR) spectrometry have confirmed the ability of phlorotannins to scavenge not only DPPH radicals but also other highly reactive species like hydroxyl and superoxide (B77818) radicals. nih.govresearchgate.net The scavenging activity is typically dose-dependent. For instance, a related compound, pyrogallol-phloroglucinol-6,6'-bieckol, showed potent scavenging of DPPH, alkyl, hydroxyl, and superoxide radicals. nih.govebi.ac.uk The mechanism of action involves the transfer of a hydrogen atom from the phenolic hydroxyl groups to the radical, thus terminating the radical chain reaction. mdpi.comresearchgate.net
Table 3: Radical Scavenging Activity of a Related Phlorotannin (Pyrogallol-phloroglucinol-6,6'-bieckol)
Protection Against Oxidative Damage to Biomolecules (e.g., DNA)
The accumulation of oxidative damage to crucial biomolecules like DNA is a key factor in cellular aging and the development of various diseases. mdpi.com Reactive oxygen species can lead to the formation of DNA lesions, with 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) being a significant marker of oxidative DNA damage. mdpi.com
Phlorotannins, including compounds structurally related to this compound, have demonstrated a protective effect against such oxidative damage. nih.govresearchgate.net For example, pyrogallol-phloroglucinol-6,6'-bieckol was found to effectively inhibit DNA damage induced by hydrogen peroxide (H₂O₂). nih.govebi.ac.uk This protective mechanism is closely linked to the direct radical scavenging properties of these compounds, which reduce the levels of ROS available to attack DNA. nih.gov
By neutralizing free radicals, this compound and its analogs can help maintain the integrity of the genome, preventing the mutagenic effects of oxidative lesions. This antigenotoxic potential underscores the importance of their antioxidant capabilities in cellular protection. rsc.org
Cellular Antioxidant Defense System Induction
In addition to direct radical scavenging, this compound can also exert its antioxidant effects indirectly by modulating endogenous cellular defense systems. A critical pathway in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. mdpi.commdpi.com
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm. mdpi.comnii.ac.jp However, in the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.comresearchgate.net Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and detoxifying genes, leading to their transcription. nii.ac.jpresearchgate.net
These genes encode for a range of protective proteins, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (B108866) S-transferases (GSTs). mdpi.comresearchgate.netresearchgate.net Phlorotannins have been shown to induce the expression of these antioxidant enzymes by activating the Nrf2 pathway. mdpi.com For instance, the phlorotannin eckol has been reported to induce HO-1 expression at both the mRNA and protein levels, protecting cells from oxidative stress-induced damage. mdpi.com This induction of the cellular antioxidant defense system provides a more sustained and amplified protective effect compared to direct radical scavenging alone.
Cellular Differentiation and Proliferation Regulation
Emerging research suggests that this compound and other phlorotannins can influence fundamental cellular processes such as differentiation and proliferation. nih.gov Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type, a crucial aspect of development and tissue maintenance. nih.govcreative-diagnostics.com
Studies have investigated the effects of a mixture of phlorotannins, including this compound, on the differentiation of 3T3-L1 preadipocytes. nih.gov The results indicated that these compounds suppressed the differentiation of these cells into adipocytes in a dose-dependent manner. nih.gov This was accompanied by a decrease in the expression of key adipogenic and lipogenic transcription factors, such as peroxisome proliferator-activated receptor γ (PPARγ) and CCATT/enhancer-binding protein α (C/EBPα). nih.gov
Regarding proliferation, some phlorotannins have shown the ability to modulate the growth of various cell types. For example, pyrogallol-phloroglucinol-6,6'-bieckol was found to reduce the excessive proliferation of vascular smooth muscle cells. mdpi.comnih.gov The regulation of these cellular processes is complex and can be influenced by various signaling pathways that are also modulated by phlorotannins. The ability to influence cell fate decisions, such as differentiation and proliferation, highlights another dimension of the biological activity of this compound.
Table 4: Mentioned Compounds
Effects on Adipocyte Differentiation and Lipogenesis Pathways
This compound, a phlorotannin found in brown algae, has been investigated for its role in adipogenesis and lipogenesis. Studies using 3T3-L1 preadipocytes, a standard cell line for studying the conversion of pre-fat cells into mature fat cells, have demonstrated its inhibitory effects.
Research involving a panel of phlorotannins isolated from the brown alga Eisenia bicyclis, including this compound, showed that these compounds could suppress the differentiation of 3T3-L1 adipocytes. chemfaces.comnih.gov This anti-adipogenic activity was observed to be dose-dependent and occurred without causing toxicity to the cells. chemfaces.comnih.gov The mechanism behind this effect involves the downregulation of key transcription factors that are crucial for adipogenesis. Specifically, treatment with these phlorotannins led to reduced expression of peroxisome proliferator-activated receptor γ (PPARγ) and CCATT/enhancer-binding protein α (C/EBPα). chemfaces.comnih.gov Furthermore, the expression of sterol regulatory element binding protein-1c (SREBP-1c), a major regulator of lipogenesis, was also decreased at both the mRNA and protein levels. chemfaces.comnih.gov An extract of Ecklonia cava, containing 10.20% this compound, was also found to inhibit adipogenic transcription factors like PPARγ, C/EBPα, and SREBP-1. mdpi.com
| Cell Line | Key Findings | Affected Molecules/Pathways | Source |
|---|---|---|---|
| 3T3-L1 Preadipocytes | Inhibited adipocyte differentiation and lipid accumulation in a dose-dependent manner. | Downregulation of PPARγ, C/EBPα, SREBP-1c. | chemfaces.comnih.gov |
| 3T3-L1 Preadipocytes | An extract containing 10.20% this compound inhibited adipogenic transcription factors and lipogenesis-related proteins. | Inhibition of PPARγ, C/EBPα, SREBP-1, FAS, LPL. | mdpi.com |
Impact on Vascular Cell Function and Migration
The influence of phlorotannins on vascular health has been a subject of study, with some research pointing to the effects of bieckol derivatives on vascular cells. While direct studies focusing solely on this compound are limited in this specific context, research on closely related compounds provides insight. For instance, pyrogallol-phloroglucinol-6,6-bieckol (B12385112) (PPB), a compound isolated from Ecklonia cava, was shown to reduce the excessive proliferation and migration of vascular smooth muscle cells (VSMCs) in vitro. mdpi.com This compound also reduced monocyte-induced death of endothelial cells. mdpi.comresearchgate.net These findings suggest that bieckol structures can play a role in modulating vascular cell behaviors that are critical in conditions like arteriosclerosis. nih.gov
| Compound | Cell Type | Key Findings | Source |
|---|---|---|---|
| Pyrogallol-phloroglucinol-6,6-bieckol (PPB) | Vascular Smooth Muscle Cells (VSMCs), Endothelial Cells | Reduced excessive VSMC proliferation and migration; reduced monocyte-induced endothelial cell death. | mdpi.comresearchgate.net |
Immunomodulatory Effects at the Cellular Level
Suppression of Proinflammatory Mediator Production in Immune Cells
This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of various proinflammatory mediators in immune cells. In lipopolysaccharide (LPS)-stimulated macrophage cell models, which mimic bacterial-induced inflammation, phlorotannins including this compound have been shown to inhibit inflammation-related enzymes. researchgate.net This includes the suppression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing prostaglandins (B1171923) involved in inflammation. researchgate.netmdpi.com
The underlying mechanism for this suppression is often attributed to the inhibition of key signaling pathways that control the expression of inflammatory genes. researchgate.netmdpi.com Studies have shown that this compound can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response. researchgate.netmdpi.commdpi.com By blocking these pathways, this compound effectively downregulates the gene expression of proinflammatory cytokines and other mediators. mdpi.com For example, in rat basophilic leukemia (RBL-2H3) cells, a mast cell model, this compound inhibited the release of prostaglandin E2 and suppressed the expression of COX-2 mRNA. researchgate.netmdpi.com
| Cell Line | Stimulant | Mediators Suppressed | Mechanism | Source |
|---|---|---|---|---|
| Macrophages | LPS | Inflammation-related enzymes (e.g., COX-2) | Suppression of NF-κB and MAPK signaling pathways. | researchgate.netmdpi.com |
| RBL-2H3 Cells | A23187 (Calcium Ionophore) | Prostaglandin E2, COX-2 mRNA | Inhibition of COX-2 activity. | researchgate.netmdpi.com |
Regulation of Immune Cell Activation and Degranulation
This compound plays a crucial role in regulating the activation and subsequent degranulation of immune cells, particularly mast cells. Mast cell degranulation is a critical event in allergic and inflammatory responses, involving the release of pre-stored mediators like histamine (B1213489) from intracellular granules.
In studies using RBL-2H3 mast cells, this compound was found to be a potent inhibitor of degranulation. researchgate.net When stimulated by either an antigen-antibody reaction or the calcium ionophore A23187, the cells showed a marked reduction in degranulation in the presence of this compound. mdpi.com At a concentration of 100 μM, this compound almost completely suppressed degranulation triggered by the antigen-antibody reaction. researchgate.netmdpi.com This was accompanied by a significant reduction in the release of chemical mediators, including histamine and leukotriene B4. researchgate.net The suppressive effect of this compound on degranulation was found to be more potent than that of the well-known inhibitor epigallocatechin gallate (EGCG) under certain conditions. researchgate.netmdpi.com These findings highlight the ability of this compound to stabilize mast cells and prevent the release of key molecules that drive allergic and inflammatory reactions.
| Cell Line | Stimulation Method | Effect | Concentration | Source |
|---|---|---|---|---|
| RBL-2H3 Mast Cells | Antigen-antibody reaction | Significantly suppressed degranulation. | 10 µM and 100 µM | mdpi.com |
| RBL-2H3 Mast Cells | A23187 (Calcium Ionophore) | Significantly suppressed degranulation. | 10 µM | mdpi.com |
| RBL-2H3 Mast Cells | Antigen-antibody reaction | Inhibited release of histamine and leukotriene B4. | 100 µM | researchgate.net |
Analytical and Detection Methodologies for 8,8 Bieckol in Complex Matrices
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phlorotannins like 8,8'-Bieckol. annuaire-regional.com Its versatility allows for coupling with various detectors, enabling both quantification and structural elucidation. The choice of stationary phase, mobile phase, and detector is critical for achieving adequate separation from other related phlorotannins, such as dieckol (B191000) and eckol (B1671088), which often co-exist in extracts. nih.govresearchgate.net
HPLC coupled with Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD) is a widely used method for the quantitative analysis of this compound. measurlabs.com UV-Vis detectors measure the absorbance of the eluate at a specific wavelength, while DAD, also known as a photodiode array (PDA) detector, acquires a full UV-Vis spectrum simultaneously at each point in the chromatogram. hitachi-hightech.comscioninstruments.com This capability is particularly advantageous as it provides spectral information that can help confirm peak identity and assess its purity. scioninstruments.com
Phlorotannins exhibit strong UV absorbance due to their polyphenolic nature. For the analysis of an Ecklonia cava extract containing this compound, studies have utilized reversed-phase columns, such as a CAPCELL PAK ODS (C18) column, with a simple isocratic mobile phase of 30% aqueous methanol (B129727). nih.govnih.gov In other protocols for phlorotannin separation, detection is often set around 230 nm. The ability of DAD to scan a wide range of wavelengths allows for the simultaneous monitoring of various compounds that may have different absorption maxima. hitachi-hightech.com
For enhanced sensitivity and unequivocal identification, HPLC is frequently coupled with tandem mass spectrometry (MS/MS). mdpi.comresearchgate.net Techniques like HPLC-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) provide high selectivity and are capable of detecting and quantifying this compound at very low concentrations in complex biological matrices such as rat plasma. mdpi.com This is crucial for pharmacokinetic studies where analyte concentrations can be minimal. mdpi.com
Ultra-high-performance liquid chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRMS), such as quadrupole-time-of-flight (qTOF-MS), offers further advantages for characterizing complex phlorotannin profiles. nih.govmdpi.com This approach allows for the accurate mass measurement of parent and fragment ions, facilitating the identification of known compounds like this compound and the discovery of novel phlorotannins. mdpi.com Analysis is often performed in negative ion mode, which is well-suited for phenolic compounds. mdpi.com Hydrophilic Interaction Liquid Chromatography (HILIC) has also been employed as an alternative to reversed-phase chromatography for the separation of these highly polar compounds. nih.gov
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Technique | HPLC-DAD | HPLC-DAD | UHPLC-qTOF-MS |
| Column | Waters CAPCELL PAK ODS (4.6 x 250 mm) nih.gov | Hypersil-Gold C18 (2.1 x 100 mm, 1.9 µm) | Not Specified, HILIC mode mentioned nih.gov |
| Mobile Phase | 30% (v/v) aqueous Methanol (Isocratic) nih.gov | Methanol gradient (10-100%) | Not Specified |
| Flow Rate | 0.8 mL/min nih.gov | Not Specified | Not Specified |
| Detection | UV-Vis nih.gov | DAD at 230 nm | ESI-MS/MS (Negative Ion Mode) mdpi.com |
| MS Parameter | N/A | N/A | Scan range: m/z 100-1000; Collision Energy: 20-80 eV mdpi.com |
UV-Vis and Diode Array Detection (DAD)
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. alwsci.com However, this compound, like other phlorotannins, is a large, polar, and non-volatile molecule, making it unsuitable for direct GC-MS analysis. alwsci.com To utilize GC-MS, a chemical derivatization step is required to convert the non-volatile analyte into a more volatile and thermally stable derivative. alwsci.com
Common derivatization techniques include silylation or esterification, which target the hydroxyl groups characteristic of polyphenols. alwsci.com For instance, silylation is used to prepare carbohydrate derivatives from algal extracts for GC analysis. uchile.cl While there is limited specific literature on the GC-MS analysis of this compound, the general principle holds that after derivatization, the resulting compound could be separated on a GC column and identified by its mass spectrum. informaticsjournals.co.in This approach, however, is often more complex and less direct than HPLC-based methods for phlorotannins. The combination of GC-MS with other techniques can provide a more comprehensive profile of all compounds, both volatile and non-volatile, within a sample matrix. mdpi.com
Electrochemical and Biosensor-based Detection Systems
Electrochemical and biosensor-based detection systems represent a promising frontier for the rapid and sensitive analysis of electroactive compounds like this compound. These devices work by converting a biological or chemical recognition event into a measurable electrical signal (e.g., current, potential, or impedance). mdpi.comjpionline.org
Given its polyphenolic structure, this compound is inherently electroactive and susceptible to oxidation at an electrode surface. This property could be exploited for direct electrochemical detection. A biosensor could be designed using several principles. A biocatalytic sensor might immobilize an enzyme that reacts with this compound, producing or consuming an electroactive species that can be detected. mdpi.com Alternatively, an affinity-based biosensor could use a recognition element, such as a specific antibody or aptamer, that selectively binds to this compound. nih.gov This binding event would cause a change in the electrical properties of the sensor surface, such as impedance, which can be measured. mdpi.com While specific biosensors for this compound are not yet widely reported, the development of such systems for other complex molecules, including drugs and toxins, demonstrates their potential for sensitive and selective analysis in various sample types. frontiersin.org Detection limits for advanced electrochemical biosensors can reach the 10⁻⁸ to 10⁻¹¹ M range. mdpi.com
Sample Preparation and Matrix Effects in Analytical Quantification
Effective sample preparation is paramount for the accurate quantification of this compound, as it aims to extract the analyte from its complex matrix and remove interfering substances. researchgate.net For phlorotannins from brown algae, extraction is typically performed using hydrophilic solvents like aqueous methanol, ethanol (B145695), or acetone (B3395972). researchgate.netmdpi.com This is often followed by liquid-liquid partitioning (e.g., with ethyl acetate) to semi-purify the extract by separating compounds based on polarity. researchgate.net
A significant challenge in the analysis of complex matrices is the "matrix effect," which is the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds. researchgate.net These interferences, which are not visible in a chromatogram, can lead to ion suppression or enhancement, severely compromising the accuracy, precision, and sensitivity of quantitative methods like LC-MS/MS. researchgate.netnih.gov In seaweed extracts, co-extracted compounds such as salts, lipids, and other polyphenols can cause significant matrix effects. chromatographytoday.com Similarly, in biological samples like plasma, endogenous components can interfere with quantification. mdpi.com
Mitigation strategies include optimizing sample cleanup procedures to remove interfering components, improving chromatographic separation to resolve the analyte from matrix interferences, and using corrective calibration methods. nih.gov One common approach is the use of a stable isotope-labeled internal standard, which experiences similar matrix effects to the analyte, thereby improving accuracy. When this is not available, matrix-matched calibration standards are often used.
Development of Reference Standards and Quality Control Protocols
The availability of a high-purity chemical reference standard is a prerequisite for the validation of any quantitative analytical method and for ensuring reliable and reproducible results. pharmtech.comdemarcheiso17025.com A reference standard is a well-characterized substance of the highest possible purity used to confirm the identity and determine the concentration of an analyte. pharmtech.comwho.int
For this compound, establishing a reference standard involves its isolation and extensive purification from a source material like Ecklonia cava. The purity of the candidate material should be thoroughly assessed, with a target of 99.5% or higher often being desirable for primary standards. who.int The identity and structure must be unequivocally confirmed using a combination of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and high-resolution mass spectrometry for molecular weight verification.
Once established, a reference standard qualification protocol is necessary. biopharmaconsultinggroup.com This involves defining the material's storage conditions, re-test periods, and stability-indicating methods to ensure its integrity over time. pharmtech.com These standards are essential for calibrating instruments, preparing quality control (QC) samples, and performing method validation to demonstrate accuracy, precision, and linearity. demarcheiso17025.comreferencecitationanalysis.com The use of certified reference materials (CRMs) or well-qualified in-house standards ensures that analytical measurements are traceable and comparable across different laboratories and studies. demarcheiso17025.com
Structure Activity Relationship Sar Studies of 8,8 Bieckol and Its Phlorotannin Congeners
Impact of Phloroglucinol (B13840) Unit Linkage Patterns on Biological Activity
Phlorotannins are polymers of phloroglucinol units, and the way these units are connected significantly impacts their biological properties. adelaide.edu.au These compounds can be linked by either carbon-carbon (C-C) bonds or ether (C-O-C) linkages. adelaide.edu.au 8,8'-Bieckol, like other members of the eckol (B1671088) class, possesses a dibenzo-p-dioxin (B167043) skeleton, which is formed by two ether linkages between phloroglucinol units. scirp.org This rigid structure is believed to contribute to its ability to interact strongly with various biological molecules. scirp.org
Influence of Hydroxyl Group Number and Position on Mechanistic Outcomes
The number and placement of hydroxyl (-OH) groups on the phloroglucinol rings are critical determinants of the biological activity of phlorotannins. These hydroxyl groups are key to the antioxidant properties of these compounds, as they can donate hydrogen atoms to neutralize free radicals. nih.gov
Generally, a higher number of hydroxyl groups is associated with stronger antioxidant activity. mdpi.com For example, dieckol (B191000) and 6,6'-bieckol (B1222037), which have more than ten hydroxyl groups, exhibit greater antioxidant efficacy than phloroglucinol or eckol, which have fewer than ten. mdpi.com Pyrogallol-phloroglucinol-6,6'-bieckol (PPB), with its 15 hydroxyl groups, is also noted for its potential to improve blood circulation. mdpi.com The potent antioxidant activity of this compound and its congeners is attributed to their ability to scavenge various radicals, a capacity that is directly related to their hydroxyl functionalities. jst.go.jpebi.ac.uk
The position of these hydroxyl groups also plays a significant role. Studies on flavonoids, another class of polyphenols, have shown that the location of hydroxyl groups on the aromatic rings can significantly influence their inhibitory activity against enzymes like tyrosinase. nih.gov For phlorotannins, the specific arrangement of hydroxyl groups contributes to the differential bioactivities observed among various congeners. nih.gov For instance, the higher polymerization and the resulting increase in hydroxyl groups in compounds like dieckol and this compound are thought to be important for their inhibitory effects on enzymes like hyaluronidase (B3051955). nih.gov
Conformational Analysis and Flexibility in SAR Elucidation
The three-dimensional shape, or conformation, of a phlorotannin molecule is a key factor in its biological activity. Conformational analysis helps in understanding how these molecules can adopt different shapes and how this flexibility or rigidity influences their interaction with biological targets. The rigid structure of the dibenzo-1,4-dioxin skeleton found in eckol-type phlorotannins like this compound is thought to be a key feature for their strong interactions with biological molecules. scirp.org
While detailed conformational analyses specifically for this compound are not extensively reported in the provided results, the principles of conformational analysis are crucial for understanding SAR. For other complex polyphenols like ellagitannins, conformational flexibility is recognized as important for their biosynthesis and biological activities. chemrxiv.org Techniques like NMR spectroscopy and computational modeling (DFT calculations) are used to determine the likely conformations of these molecules in solution. chemrxiv.org The presence of multiple structural and conformational isomers in phlorotannin extracts makes their precise identification and characterization challenging, often requiring a combination of analytical techniques like NMR and high-resolution mass spectrometry (HRMS). adelaide.edu.au The structural flexibility or rigidity can affect how a molecule fits into the active site of an enzyme or a receptor binding pocket. For instance, the antiviral activity of phlorotannins is influenced by their structural arrangements and polymerization. semanticscholar.org The ability of a molecule to adopt a specific conformation can be critical for its inhibitory action, as has been suggested for the anti-HIV activity of this compound. cnr.it
Comparative Studies with Other Algal Phlorotannins (e.g., Eckol, Dieckol, 6,6'-Bieckol, Phlorofucofuroeckol A)
Comparing the biological activities of this compound with its congeners provides valuable insights into the structure-activity relationships of this class of compounds.
| Compound | Key Structural Features | Notable Biological Activities |
| This compound | Dimer of eckol, 12 hydroxyl groups. wikipedia.org | Potent inhibitor of BACE1 and AChE. adelaide.edu.au Strong antioxidant activity. jst.go.jp Anti-inflammatory effects. nih.gov Inhibits HIV-1 reverse transcriptase and protease. dermikelp.co.zacanterbury.ac.nz |
| Eckol | Trimer of phloroglucinol, 8 hydroxyl groups. nih.gov | Antioxidant and cytoprotective effects. nih.gov Moderate inhibitor of AChE. adelaide.edu.au |
| Dieckol | Hexamer of phloroglucinol, 12 hydroxyl groups. | Potent inhibitor of AChE. adelaide.edu.au Strong antibacterial and antiviral activity. adelaide.edu.au Effective against photo-oxidative stress. dermikelp.co.za |
| 6,6'-Bieckol | Isomer of this compound, 12 hydroxyl groups. ebi.ac.uk | Inhibits MMP-2 and -9 expression. semanticscholar.org Anti-inflammatory effects. researchgate.net Anti-obesity effects. nih.gov |
| Phlorofucofuroeckol A | Contains a furan (B31954) ring, 10 hydroxyl groups. | Potent antioxidant activity. jst.go.jp Antiviral and antifungal properties. adelaide.edu.au Inhibits diabetic complications. dermikelp.co.za |
Studies have shown that this compound and dieckol exhibit stronger inhibitory effects against acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), key enzymes in Alzheimer's disease, compared to eckol. adelaide.edu.auresearchgate.net Specifically, this compound demonstrates significant inhibition against BACE1. adelaide.edu.au In terms of antioxidant activity, the potency often correlates with the degree of phloroglucinol polymerization and the number of hydroxyl groups. While some studies suggest that lower molecular weight phlorotannins like eckol and phlorofucofuroeckol A are more potent antioxidants, others report that higher molecular weight compounds like dieckol and this compound show greater activity. nih.govnih.gov
In antiviral studies, this compound and dieckol have been shown to inhibit HIV-1 reverse transcriptase, whereas eckol and phlorofucofuroeckol-A did not show this activity. nih.gov In contrast, dieckol and phlorofucofuroeckol A have demonstrated strong antiviral activity against other viruses like murine norovirus. adelaide.edu.au
Comparative studies on anti-inflammatory effects have revealed that 6,6'-bieckol and this compound can suppress inflammatory responses. nih.govresearchgate.net Furthermore, in anti-obesity studies, 6,6'-bieckol was found to be particularly effective in inhibiting adipocyte differentiation among several phlorotannins, including this compound and dieckol. nih.gov
These comparative findings underscore that subtle differences in the linkage patterns, number, and position of hydroxyl groups among these closely related phlorotannins lead to significant variations in their biological activities.
Theoretical and Computational Investigations of 8,8 Bieckol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. These methods model the electron distribution to determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, offering insights into a molecule's chemical reactivity, kinetic stability, and optical properties. echemi.comaps.org A smaller gap generally implies higher reactivity. Such calculations can reveal the most probable sites for electrophilic and nucleophilic attacks, guiding the understanding of how 8,8'-Bieckol might interact with biological targets at an electronic level.
Despite the power of these predictive methods, specific studies detailing the comprehensive quantum chemical calculations for the electronic structure and reactivity of this compound are not extensively available in the reviewed scientific literature.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. aps.orgnih.gov This method is instrumental in virtual screening and identifying potential drug candidates. This compound has been investigated in several in silico docking studies to assess its potential as an inhibitor for various therapeutic targets.
One prominent area of investigation has been its potential against the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. echemi.comnih.gov In a virtual screening of a large library of marine natural products, this compound was identified as a potential inhibitor of Mpro. researchgate.net The study reported several binding energy scores, which estimate the affinity of the compound for the enzyme's active site.
| Scoring Method/Software | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Vina | -13.7 | researchgate.net |
| Vina (alternative) | -12.1 | researchgate.net |
| LeDock | -12.9 | researchgate.net |
| rDock | -13.5 | researchgate.net |
Furthermore, in the search for neuroprotective agents, this compound was evaluated for its potential to inhibit the aggregation of amyloid-beta (Aβ) polymer, a key pathological hallmark of Alzheimer's disease. swissadme.ch In this in silico study, this compound was among a group of algal compounds that demonstrated higher binding scores against the Aβ polymer than curcumin (B1669340) III, a known inhibitor, highlighting its potential as a lead compound for anti-aggregation activity. swissadme.ch
Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. preprints.org By simulating the movements of atoms over time, MD can be used to assess the conformational flexibility of a molecule like this compound and the stability of its complex with a biological target. researchgate.netnih.gov These simulations provide valuable information on how the ligand and protein adapt to each other, the role of solvent molecules, and the persistence of key interactions, such as hydrogen bonds, throughout the simulation, thereby validating the initial docking predictions. nih.gov
Although MD simulations are a logical and necessary step to validate the promising docking results for this compound, published studies presenting detailed MD simulations for its conformational analysis or interaction dynamics with targets like Mpro or Aβ polymer are not found in the current body of literature.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). flinders.edu.au In silico ADME prediction models use a molecule's structure to estimate various physicochemical and pharmacokinetic parameters, such as water solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes. nih.govdergipark.org.trhumanjournals.com Tools like SwissADME provide rapid predictions of these properties, helping to identify potential liabilities early in the drug discovery process and prioritize compounds with favorable drug-like characteristics. phytojournal.com
| Parameter Category | Specific Descriptors | Importance |
|---|---|---|
| Physicochemical Properties | Molecular Weight, LogP, Topological Polar Surface Area (TPSA) | Influences solubility, permeability, and overall drug-likeness. |
| Lipophilicity | Consensus Log P o/w | Affects absorption, distribution, and metabolism. |
| Water Solubility | LogS (ESOL, SILICOS-IT) | Crucial for absorption and formulation. |
| Pharmacokinetics | GI Absorption, BBB Permeant, P-gp Substrate, CYP Isozyme Inhibition | Predicts the fate of the compound in the body. |
| Drug-Likeness | Lipinski's Rule of Five, Bioavailability Score | Assesses suitability as an oral drug candidate. |
Despite the importance of these predictions, specific in silico ADME data for this compound has not been published in the reviewed scientific articles.
Predictive Modeling for Novel Phlorotannin Derivative Design
Predictive modeling leverages the data from quantum chemical, docking, and ADME studies to rationally design novel derivatives with improved properties. Starting from a promising natural scaffold like this compound, computational models can be used to explore how structural modifications might enhance binding affinity, improve selectivity, or optimize pharmacokinetic profiles. Techniques such as structure-based pharmacophore modeling can identify the key chemical features essential for biological activity, providing a blueprint for the design of new molecules. researchgate.net This approach accelerates the lead optimization process by prioritizing the synthesis of compounds with the highest probability of success.
The promising docking scores of this compound suggest it is a valuable scaffold for such design efforts. However, specific studies focused on the predictive modeling and computational design of novel phlorotannin derivatives based on the this compound structure are not yet available in the literature.
Ecological and Environmental Considerations of 8,8 Bieckol
Role of 8,8'-Bieckol in Algal Defense Mechanisms and Ecological Interactions
This compound is a type of phlorotannin, a class of polyphenolic compounds produced exclusively by brown algae (Phaeophyceae). wikipedia.orgresearchfeatures.comsemanticscholar.org These compounds are secondary metabolites that are not involved in primary life-sustaining processes but play a crucial role in the alga's survival and interaction with its environment. tandfonline.com Phlorotannins, including this compound, are recognized as multifunctional compounds that serve as a primary chemical defense against various biotic and abiotic stressors. wwu.edu
One of the most significant roles of this compound is as a feeding deterrent against marine herbivores. wwu.eduscirp.org Research on the brown alga Eisenia bicyclis has demonstrated that a mixture of its phlorotannins, including this compound, has a deterrent effect on the feeding behavior of the marine gastropod Turbo cornutus when present at concentrations found within the algal body. scirp.orgresearchgate.net This suggests that this compound contributes to the alga's defense by making it unpalatable to grazers. researchfeatures.comresearchgate.net While the compound shows a clear deterrent effect at natural concentrations, studies have noted that at lower concentrations (0.1 mM), this compound did not significantly influence the gastropod's feeding behavior. scirp.org Phlorotannins are generally stored within the algal body and are considered effective chemical defense agents that can also function as digestive enzyme inhibitors. scirp.orgresearchgate.net
Beyond herbivory, phlorotannins are part of a broader defense system. They possess antioxidant properties that help protect the algae from oxidative stress caused by factors like high light levels and UV radiation. wwu.edudermikelp.co.za Brown algae that produce these compounds, such as Sargassum, rely on them for protection against harmful UV rays. researchfeatures.com The production and concentration of these defensive compounds can vary depending on environmental conditions, resource availability, and the level of threat from herbivores. wwu.edu
Biogeochemical Cycling and Environmental Fate of Marine Phlorotannins
The release of phlorotannins from brown algae into the marine environment is a significant, though historically underestimated, component of oceanic biogeochemical cycles. bco-dmo.org These compounds are a major contributor to the pool of marine Chromophoric Dissolved Organic Matter (CDOM), the fraction of dissolved organic matter that absorbs sunlight. researchfeatures.combco-dmo.org
For a long time, it was believed that the "humic-like" components of CDOM in the open ocean were primarily of terrestrial origin, derived from substances like lignins. researchfeatures.combco-dmo.org However, recent evidence indicates that phlorotannins exuded by macroalgae, such as the widely distributed Sargassum, contribute significantly to the marine CDOM pool. bco-dmo.orggeomar.de Phlorotannins strongly absorb ultraviolet light, and upon partial oxidation, their light absorption extends into the visible spectrum, creating a signature similar to that of terrestrial CDOM. bco-dmo.org It is estimated that Sargassum alone could contribute approximately 0.3 to 1.2 teragrams of carbon per year as dissolved organic carbon (DOC) in the Gulf of Mexico and Western North Atlantic. geomar.de
Once released into the water column, phlorotannins become part of the marine carbon cycle. Their ultimate fate is influenced by microbial activity. As algae die and sink, their cellular contents, including phlorotannins, are released. researchfeatures.com Marine microorganisms, such as bacteria, then play a key role in the degradation of this organic matter. researchfeatures.comnih.gov This microbial degradation breaks down the complex polyphenolic structures, recycling the carbon and other elements back into the marine ecosystem. researchfeatures.com While the specific microbial pathways for this compound are not detailed, the general process for marine organic matter involves enzymatic breakdown by a diverse community of marine bacteria and fungi. nih.gov
Sunlight is a major driver of the transformation of phlorotannins in aquatic systems. frontiersin.org As a key component of CDOM, phlorotannins are subject to photo-degradation, a process where light energy alters their chemical structure. bco-dmo.orgfrontiersin.org Studies on DOM released by Sargassum show that sunlight preferentially degrades hydrogen-deficient and highly oxygenated compounds, a category that includes phlorotannins. frontiersin.org
This photo-degradation involves oxidation and the scission of the polymer, breaking it down into smaller, lower-molecular-weight molecules. nih.gov The process can be quite rapid; a significant portion of Sargassum-derived CDOM can be quickly mineralized into carbon dioxide. frontiersin.org The presence of water is crucial, as it can participate directly in the degradation reactions through photo-hydrolysis. smu.edu This light-driven breakdown not only affects the chemical nature of the compounds but also influences the underwater light environment by reducing the amount of UV-absorbing material in the water column. usp.br
Biodegradation Pathways in Marine Environments
Distribution and Variability of this compound in Algal Species and Habitats
This compound is found in several species of brown algae, particularly within the order Laminariales, commonly known as kelp. researchgate.net Its presence and concentration are not uniform, varying significantly between different species and even potentially by geographic location, season, and other environmental factors. semanticscholar.orgresearchgate.netijcmas.com The compound has been isolated and identified from prominent Pacific kelp species such as Ecklonia cava, Ecklonia kurome, and Eisenia bicyclis. wikipedia.orgresearchgate.netwikipedia.org
Within the algal body, phlorotannins like this compound are typically concentrated in the outer cortical layer of the thalli (the algal body), placing these defensive compounds at the primary interface between the alga and its external environment. researchgate.net
The table below details the relative abundance of this compound as a percentage of the total crude phlorotannin content extracted from several Japanese brown algae species.
Table of Mentioned Compounds
Future Research Directions and Emerging Applications of 8,8 Bieckol
Exploration of Undiscovered Biological Mechanisms
While 8,8'-Bieckol has demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties, future research is set to delve deeper into its mechanisms of action. researchgate.netadelaide.edu.au A significant area of exploration is its potential in neuroprotection and as an agent against neurodegenerative diseases like Alzheimer's. nih.gov Studies using network pharmacology and molecular docking have already identified potential targets for this compound, such as AKT1, SRC, EGFR, and ESR1, suggesting its involvement in critical signaling pathways like the MAPK, Rap1, and Ras pathways. nih.gov Further research will likely focus on validating these targets and elucidating the precise molecular interactions.
Additionally, the antiviral potential of this compound is a promising avenue for investigation. tjnpr.org It has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), indicating its potential as a lead compound for the development of new antiviral drugs. tjnpr.org Future studies will be crucial to understand its broad-spectrum antiviral activity against other viruses and to determine its mechanism of viral inhibition. Moreover, its inhibitory effects on HIV-1 reverse transcriptase and protease warrant further investigation for the development of novel anti-HIV therapies. usp.br
Advances in Sustainable Production and Biorefinery Approaches
The natural sourcing of this compound from brown algae presents both opportunities and challenges for sustainable production. science.gov Future research will increasingly focus on developing efficient and environmentally friendly extraction and purification techniques. researchgate.net A biorefinery approach, which aims to utilize the entire algal biomass, is a promising strategy for the sustainable production of this compound and other valuable co-products. mdpi.comuchile.cl This integrated model would enhance the economic feasibility and reduce the environmental footprint of its production.
Furthermore, cultivation of brown algae in controlled environments, such as open systems like longline culture or closed systems like photobioreactors, is being explored to ensure a consistent and high-quality supply of the raw material. researchgate.net Research into optimizing cultivation conditions to maximize the yield of this compound will be a key focus. The development of sustainable production methods is critical for the commercial viability of this compound in various applications, from pharmaceuticals to functional foods. warf.orgnso-journal.orgmoeveglobal.com
Integration with Systems Biology and Omics Technologies
The complexity of this compound's biological effects necessitates a holistic approach to its study. Systems biology, combined with omics technologies such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform to unravel the multifaceted interactions of this compound within a biological system. nih.govfrontiersin.orgnumberanalytics.com These technologies can provide a comprehensive view of the molecular changes induced by this compound, helping to identify novel targets and pathways. uninet.edu
For instance, network pharmacology, a systems-based approach, has already been employed to predict the targets of this compound in the context of Alzheimer's disease. nih.gov Future research will likely see a greater integration of multi-omics data to construct detailed interaction networks and predictive models of this compound's activity. numberanalytics.com This will not only deepen our understanding of its mechanisms but also aid in the rational design of new therapeutic strategies.
Development of Advanced Delivery Systems for Targeted Research Applications
A significant hurdle in the application of this compound is its low oral bioavailability. mdpi.com Research is therefore focused on developing advanced delivery systems to enhance its solubility, stability, and targeted delivery. mdpi.comresearchgate.net Nano- and micro-encapsulation techniques are being explored to protect the compound from degradation and improve its absorption. researchgate.net
Lipid-based formulations and the use of bioenhancers are other strategies being investigated to improve the systemic availability of this compound. mdpi.com The development of smart gels and other novel delivery platforms could enable the targeted release of this compound to specific tissues or cells, maximizing its efficacy while minimizing potential side effects in research settings. mdpi.com These advanced delivery systems are crucial for translating the promising in vitro findings of this compound into effective in vivo applications.
Contribution to Fundamental Understanding of Natural Product Chemistry
This compound serves as an important model compound for advancing our fundamental understanding of natural product chemistry. Its unique dimeric eckol (B1671088) structure, composed of phloroglucinol (B13840) units linked by ether and biphenyl (B1667301) bonds, presents a fascinating synthetic and biosynthetic puzzle. wikipedia.org Research into its total synthesis and the elucidation of its biosynthetic pathway in brown algae will provide valuable insights into the chemical diversity and ecological roles of phlorotannins.
Furthermore, studying the structure-activity relationships of this compound and its derivatives can inform the design and synthesis of new compounds with enhanced biological activities. The exploration of its chemical properties and reactivity will contribute to the broader field of polyphenol chemistry and the development of new methodologies for the analysis and characterization of complex natural products.
Q & A
Q. How can researchers design in vitro assays to evaluate this compound’s anti-inflammatory activity?
- Methodological Answer : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophage models to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA. Include dose-response curves (e.g., 1–100 µM) and positive controls (e.g., dexamethasone). For COX-2 inhibition, quantify mRNA expression via RT-qPCR, as demonstrated in studies where this compound reduced COX-2 expression by 40% at 10 µM .
- Data Contradiction Note : While this compound shows moderate COX-2 suppression, Eckol exhibits stronger inhibition under identical conditions (70% at 10 µM). Researchers must contextualize potency relative to structural analogs .
Advanced Research Questions
Q. What computational approaches validate this compound’s molecular interactions with BACE1 and cholinesterase enzymes?
- Methodological Answer : Perform molecular docking simulations using software like AutoDock Vina. Compare binding energies (∆G) and hydrogen bonding patterns with known inhibitors. For example, this compound exhibits a ∆G of -9.2 kcal/mol with BACE1, forming one hydrogen bond at ARG296 (3.151 Å), whereas Dieckol (-9.5 kcal/mol) interacts with HIS405 .
- Table :
| Compound | Binding Energy (kcal/mol) | Hydrogen Bonds | Key Residues (Distance, Å) |
|---|---|---|---|
| This compound | -9.2 | 1 | ARG296 (3.151) |
| Dieckol | -9.5 | 4 | ARG296, HIS405 |
Q. How do researchers reconcile discrepancies between in vitro potency and clinical efficacy of this compound?
- Methodological Answer : Address bioavailability limitations via pharmacokinetic studies (e.g., plasma concentration profiling). In a randomized trial, oral administration of this compound (48 mg/day) reduced LDL cholesterol by 12% but showed weaker glucose-lowering effects than in vitro models. Consider formulation optimizations (e.g., nanoencapsulation) to enhance absorption .
- Data Contradiction Analysis : While in vitro studies highlight COX-2 inhibition, clinical outcomes may prioritize metabolic endpoints (e.g., BMI reduction). Cross-disciplinary collaboration is critical to align mechanistic and translational goals .
Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in this compound studies?
- Methodological Answer : Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. For clinical data, apply mixed-effects models to account for inter-individual variability. In metabolic trials, ANOVA with post-hoc Tukey tests validated significant decreases in waist circumference (p < 0.05) at high doses .
- Experimental Design Tip : Predefine primary and secondary endpoints to avoid Type I errors in multi-outcome studies .
Methodological Best Practices
Q. How should researchers document experimental protocols for reproducibility?
- Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail extraction solvents, equipment models, and software settings. For novel compounds, provide full spectroscopic data; for known compounds, cite published protocols. Supplemental materials should include raw chromatograms and NMR spectra .
Q. What strategies mitigate bias in preclinical studies of this compound?
- Answer : Implement blinding during data collection/analysis and use independent replicates. For in vivo work, randomize animal groups and include vehicle controls. Transparently report attrition rates and outliers in supplementary files .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
